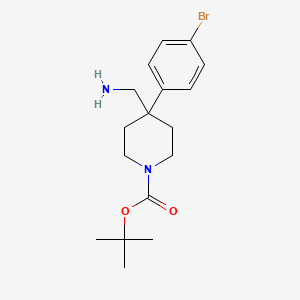

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate

Description

Chemical Classification and Taxonomic Position

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate belongs to the chemical class of substituted piperidines, specifically falling within the subcategory of 4-disubstituted piperidine derivatives. From a taxonomic perspective, this compound can be classified as a tertiary carbamate ester, incorporating the tert-butoxycarbonyl protecting group commonly abbreviated as Boc in synthetic chemistry literature. The molecular framework consists of a six-membered saturated nitrogen heterocycle, which places it within the broader family of azacycloalkanes. The presence of the 4-bromophenyl substituent classifies it additionally as an aryl-substituted piperidine, while the aminomethyl group at the same carbon center creates a quaternary carbon bearing both nitrogen-containing functionalities.

The compound exhibits characteristics typical of both piperidine alkaloid mimetics and synthetic carbamate intermediates. Within the context of heterocyclic chemistry, piperidine serves as a fundamental building block, with the molecular formula (CH₂)₅NH representing the parent structure. The 4,4-disubstitution pattern observed in this compound is particularly significant, as it creates a sterically hindered quaternary carbon center that influences both the conformational preferences and reactivity profile of the molecule. The bromophenyl substituent introduces halogen functionality that can serve as a handle for further synthetic elaboration through various coupling reactions, while the carbamate protection of the piperidine nitrogen provides stability during synthetic manipulations.

Historical Context and Development

The development of 4-substituted piperidine derivatives has been closely linked to advances in pharmaceutical chemistry throughout the latter half of the twentieth century. Historical precedent for compounds of this structural type can be traced to early investigations into piperidine alkaloids and their synthetic analogues, where researchers recognized the importance of substitution patterns around the piperidine ring for biological activity. The use of tert-butoxycarbonyl protection for amines, which forms a central feature of this compound, was developed as part of the broader evolution of protecting group chemistry that became essential for complex synthetic sequences.

The specific structural motif combining 4-substituted piperidines with brominated aromatic systems gained prominence in medicinal chemistry research focused on developing new therapeutic agents. Patents from the pharmaceutical industry, such as those describing derivatives of 4-(aminomethyl)piperidine and their therapeutic applications, demonstrate the continued interest in this chemical space. The historical development of these compounds reflects the growing sophistication of synthetic methodology, particularly in the areas of selective protection and deprotection strategies for polyfunctional molecules.

Research into 4-substituted piperidines has been driven by their prevalence in bioactive natural products and their utility as synthetic intermediates. The work of Anderson and Cahours in the 1850s, who first isolated piperidine from piperine, established the foundation for subsequent investigations into piperidine chemistry. Modern synthetic approaches to 4-substituted piperidines have evolved to include mild, general synthetic methods that allow for the introduction of various substituents at the 4-position of the piperidine ring.

Significance in Piperidine Chemistry

Within the realm of piperidine chemistry, compounds bearing 4-substitution patterns hold particular significance due to their conformational properties and reactivity profiles. The presence of substituents at the 4-position of piperidine creates unique three-dimensional arrangements that can significantly influence molecular recognition and binding interactions. Research has demonstrated that the introduction of chiral centers in piperidine rings, such as those created by 4-substitution, can dramatically improve the biological activities of pharmaceutical compounds.

The conformational preferences of 4-substituted piperidines have been extensively studied, revealing that the substitution pattern significantly affects the chair conformation dynamics of the six-membered ring. When bulky substituents are present at the 4-position, as in the case of the compound under discussion, the conformational equilibrium is shifted to favor arrangements that minimize steric interactions. This conformational control has proven valuable in drug design, where precise three-dimensional molecular architecture is crucial for achieving desired selectivity and potency.

The chemical reactivity of 4-substituted piperidines depends heavily on the nature and stereochemistry of the substituents. The presence of both aminomethyl and bromophenyl groups at the 4-position creates a quaternary carbon center that exhibits unique reactivity patterns compared to less substituted analogues. Research into similar compounds, such as those described in studies of 4-substituted piperidine and piperazine compounds, has shown that modifications at this position can significantly alter binding affinity and selectivity for various biological targets.

Relevance in Carbamate Chemistry

The tert-butoxycarbonyl group present in this compound represents one of the most widely utilized protecting groups in organic synthesis, particularly for amine functionalities. Carbamate chemistry has evolved to become an essential tool in the synthesis of complex molecules, providing both protection for reactive amines and serving as a source of reactivity for further transformations. The stability of tert-butyl carbamates under a wide range of reaction conditions, combined with their ease of removal under acidic conditions, makes them particularly valuable in multistep synthetic sequences.

The application of carbamate protecting groups in piperidine chemistry has enabled the development of sophisticated synthetic strategies for accessing highly substituted piperidine derivatives. Research has shown that the carbamate functionality can influence both the conformational preferences and the reactivity of the piperidine ring system. In pharmaceutical development, carbamate-protected intermediates like the compound under discussion serve as key building blocks that allow for the selective introduction of various functional groups while maintaining stability of the core structure.

Tert-butyl carbamate derivatives have found extensive use in pharmaceutical development as intermediates in the synthesis of various pharmaceuticals. The versatility of the carbamate group extends beyond simple protection, as it can participate in various chemical transformations including cyclization reactions, coupling reactions, and serving as a precursor to other nitrogen-containing functionalities. The specific application of tert-butyl carbamates in the context of 4-substituted piperidines represents a convergence of protecting group chemistry with heterocyclic synthesis.

Importance of 4-Substituted Piperidines in Chemical Research

The importance of 4-substituted piperidines in contemporary chemical research cannot be overstated, as these compounds serve as crucial scaffolds in medicinal chemistry, synthetic methodology development, and materials science applications. Research has consistently demonstrated that the 4-position of piperidine represents a strategic site for introducing structural diversity and achieving desired biological or chemical properties. The development of new synthetic methods for accessing 4-substituted piperidines continues to be an active area of investigation, with researchers exploring various approaches including Lewis acid-catalyzed additions and other mild synthetic transformations.

In medicinal chemistry research, 4-substituted piperidines have proven particularly valuable as scaffolds for developing compounds with activity at various biological targets. Studies of mu opioid receptor and delta opioid receptor ligands have shown that modifications at the 4-position of piperidine can significantly influence both binding affinity and functional selectivity. The structural diversity accessible through 4-substitution has enabled the development of compounds with improved therapeutic profiles and reduced side effects compared to earlier generations of pharmaceutical agents.

The research significance of 4-substituted piperidines extends beyond pharmaceutical applications to include their use in the development of new materials and catalysts. The conformational rigidity and three-dimensional structure provided by the piperidine framework, combined with the ability to introduce diverse substituents at the 4-position, makes these compounds valuable building blocks for supramolecular chemistry and materials science applications. Recent investigations into structure-based design approaches have utilized 4-substituted piperidines as central scaffolds for developing inhibitors of various enzymes and receptors.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQWLZYFXMTXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678276 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-29-6 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate typically follows a sequence involving:

- Formation of the 4-(4-bromophenyl)piperidine scaffold,

- Introduction or transformation of the aminomethyl group at the 4-position,

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.

This approach ensures selective functionalization and stability of intermediates during synthesis.

Preparation of 1-(4-Bromophenyl)piperidine Intermediate

A key precursor in the synthesis is 1-(4-bromophenyl)piperidine, which is prepared by nucleophilic aromatic substitution and subsequent bromination steps as described in patent CN112645902A:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Bromobenzene, Piperidine, Sulfolane, Potassium tert-butoxide or Sodium tert-amylate, heat at 150-180 °C | Nucleophilic substitution of bromobenzene by piperidine under basic conditions to form N-phenylpiperidine | Molar ratio bromobenzene:piperidine:alkali = 1:1.0-1.1:1.5-2.0 |

| 2 | N-phenylpiperidine, Organic solvent (acetonitrile or dichloromethane), Brominating reagent (N-bromosuccinimide or dibromohydantoin), catalyst tetra-n-butylammonium tetraphenylborate, 15-40 °C | Selective bromination at the para position to yield 1-(4-bromophenyl)piperidine | Brominating reagent ratio 1.1-1.2 equiv; catalyst 0.02-0.15 equiv; purification by recrystallization or vacuum distillation |

This method offers advantages of fewer reaction steps, simple operation, and relatively high yields, providing a robust route to the bromophenylpiperidine intermediate.

Introduction of the Aminomethyl Group and Boc Protection

The transformation of 1-(4-bromophenyl)piperidine to the target this compound involves:

- Functionalization at the 4-position of the piperidine ring to introduce an aminomethyl substituent,

- Protection of the piperidine nitrogen with a tert-butyl carbamate group to improve stability and facilitate further reactions.

While direct literature on the exact preparation of this compound is limited, related synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and analogues has been reported using palladium-catalyzed cross-coupling reactions and protection strategies:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Bromo nitrobenzene or methyl 4-bromobenzoate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, Pd catalyst, base | Suzuki-Miyaura cross-coupling to form Boc-protected 4-(4-aminophenyl)piperidine derivatives | High yields (~96-99%) reported |

| 2 | Reduction of nitro group to amine | Conversion to aminomethyl or amino substituent at para position | |

| 3 | Purification by flash chromatography or recrystallization | Ensures product purity for further use |

This sequence highlights the use of boronate esters and palladium catalysis to install the aryl substituent on the piperidine ring, followed by functional group transformations to achieve the aminomethyl group.

Alternative Synthetic Route: Direct Amination of 4-Bromoaniline Derivatives

Another reported method involves direct nucleophilic substitution of N-(tert-butoxycarbonyl)-4-piperidone with 4-bromoaniline under basic conditions to yield tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, a close relative of the target compound:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)-4-piperidone, 4-bromoaniline, base (e.g., sodium hydride or potassium carbonate), solvent | Nucleophilic substitution to form Boc-protected 4-(4-bromophenylamino)piperidine | Controlled conditions to favor substitution |

| 2 | Purification by crystallization or chromatography | Produces high-purity intermediate for further functionalization |

This method is industrially scalable and benefits from the availability of starting materials and straightforward reaction conditions.

Summary Table of Preparation Methods

Research Findings and Notes

The use of tert-butyl carbamate (Boc) as a protecting group is critical for stabilizing the piperidine nitrogen during multi-step syntheses and facilitating purification.

Bromination reagents such as N-bromosuccinimide provide selective para-bromination on the phenyl ring with catalytic tetra-n-butylammonium tetraphenylborate enhancing reaction efficiency.

Cross-coupling methodologies allow for modular assembly of the piperidine scaffold with diverse aryl substituents, enabling rapid synthesis of analogues for medicinal chemistry applications.

Industrial synthesis favors routes that minimize steps and use readily available starting materials, with reaction parameters optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: Substitution reactions can lead to the formation of different halogenated compounds.

Scientific Research Applications

PROTAC Development

One of the most promising applications of tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which can be particularly useful in treating diseases such as cancer where certain proteins are overexpressed or mutated.

- Mechanism : The compound acts as a semi-flexible linker that connects a ligand for the target protein and an E3 ligase ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein .

- Impact on Drug Design : The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation of the degrader, thus improving drug-like properties and specificity .

Synthesis of Other Compounds

This compound serves as an important intermediate in the synthesis of various other pharmaceuticals and chemical entities. Its bromophenyl group provides a site for further functionalization, allowing chemists to create diverse derivatives that may exhibit different biological activities.

- Example Derivatives : The compound can be modified to produce other piperidine-based compounds that may have applications in neuropharmacology or as potential anti-cancer agents .

Bioconjugation and Crosslinking

Due to its functional groups, this compound can be utilized in bioconjugation processes. This involves attaching biomolecules to drugs or other therapeutic agents, enhancing their delivery and efficacy.

- Applications in Diagnostics : The ability to crosslink with various biomolecules makes it valuable in diagnostic applications where targeted delivery is crucial .

Case Study 1: Targeted Protein Degradation

A study highlighted the effectiveness of using this compound in a PROTAC aimed at degrading an oncogenic protein. The results showed a significant reduction in protein levels within cancer cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Synthesis of Piperidine Derivatives

Researchers synthesized several derivatives from this compound, assessing their biological activity against various cancer cell lines. Some derivatives exhibited enhanced cytotoxic effects compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with key analogs to highlight structural, synthetic, and functional differences.

Substituent Variations on the Piperidine Core

Table 1: Substituent Comparison

Key Observations:

- Aminomethyl vs. Amino Linkage: The direct attachment of aminomethyl (target compound) versus a bromophenylamino group () alters electronic distribution, with the former offering a more flexible hydrogen-bonding site.

- Steric Bulk : Dual aryl substituents (e.g., bromo + chloro in ) introduce significant steric hindrance, which may limit binding to compact active sites compared to the target compound’s single bromophenyl group.

Key Observations:

- The target compound’s synthesis likely faces challenges in balancing reactivity between bromophenyl (electrophilic) and aminomethyl (nucleophilic) groups, necessitating orthogonal protection strategies.

- Fluorinated analogs () may require milder conditions due to fluorine’s lower reactivity compared to bromine.

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate, commonly referred to as Tert-butyl piperidine derivative , is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate

- Molecular Formula : CHBrNO

- Molecular Weight : 365.27 g/mol

- CAS Number : 443998-65-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Anticancer Activity : Studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to Tert-butyl piperidine derivatives have shown cytotoxic effects on cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through various pathways such as NF-κB signaling .

- Cholinesterase Inhibition : The presence of the piperidine moiety in this compound suggests potential activity as a cholinesterase inhibitor. This property is significant for developing treatments for neurodegenerative diseases like Alzheimer’s disease, where cholinesterase inhibitors are commonly used .

- Antimicrobial Activity : Preliminary studies indicate that related compounds possess antimicrobial properties, inhibiting the growth of various bacterial strains. This suggests that Tert-butyl piperidine derivatives could be explored for developing new antimicrobial agents .

Anticancer Properties

A study conducted on piperidine derivatives demonstrated that certain structural modifications could enhance their anticancer efficacy. For example, a derivative with a similar structure was found to inhibit IKKβ, a crucial component in the NF-κB pathway, leading to reduced tumor growth in preclinical models .

| Compound | Activity | Reference |

|---|---|---|

| Piperidine derivative A | Cytotoxicity against FaDu cells | |

| Piperidine derivative B | IKKβ inhibition |

Cholinesterase Inhibition

Research highlighted the importance of nitrogen atoms in the piperidine ring for effective cholinesterase inhibition. Compounds with optimal substitutions showed enhanced selectivity and potency against cholinesterases, indicating potential applications in treating Alzheimer’s disease .

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments are crucial. Toxicological data indicate that it may cause skin irritation and is harmful if ingested . Therefore, proper handling and safety protocols must be followed during research and application.

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate?

The synthesis involves multi-step organic reactions, often starting with functionalized piperidine precursors. A common approach includes:

- Step 1 : Bromophenyl introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group to the piperidine ring.

- Step 2 : Aminomethylation using reagents like sodium azide or ammonia derivatives under controlled conditions (e.g., DMSO at 130°C) to introduce the aminomethyl group .

- Step 3 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Purification typically employs silica gel chromatography, with characterization via NMR, HPLC, and mass spectrometry .

Q. How is the stereochemical configuration of the piperidine ring confirmed in this compound?

Stereochemical analysis is critical due to the potential for axial/equatorial substituent orientations. Methods include:

- NOESY NMR : To detect spatial proximity between protons on the piperidine ring and substituents.

- X-ray crystallography : For unambiguous determination of crystal packing and substituent geometry . Computational modeling (e.g., DFT calculations) may supplement experimental data to predict stable conformers .

Q. What analytical techniques are used to assess purity and structural integrity?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% required for pharmacological studies) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and absence of side products.

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₄BrN₂O₂: ~383.09 g/mol) .

Advanced Research Questions

Q. How does the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling participation in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination or further Suzuki couplings). Key factors:

Q. What strategies are employed to resolve conflicting biological activity data in receptor binding assays?

Discrepancies in activity may arise from stereochemical variability or assay conditions. Mitigation approaches include:

- Enantiomer separation : Chiral HPLC or enzymatic resolution to isolate active stereoisomers .

- Dose-response profiling : EC₅₀/IC₅₀ determination across multiple concentrations to validate target engagement .

- Orthogonal assays : Combining radioligand binding with functional assays (e.g., cAMP accumulation) to confirm mechanism .

Q. How does the aminomethyl moiety affect solubility and pharmacokinetic properties?

- Solubility : The polar aminomethyl group enhances aqueous solubility, but the hydrophobic tert-butyl and bromophenyl groups may reduce it. Solubility is typically assessed in PBS (pH 7.4) or simulated gastric fluid .

- Permeability : LogP calculations (e.g., ~2.5 for this compound) predict moderate blood-brain barrier penetration, validated via PAMPA assays .

- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate susceptibility to oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.